IRAK4 Kinase Inhibition: Pyrrolo[1,2-b]pyridazine-7-carbonitrile Scaffold Compared to Alternative Heterocyclic Cores
Derivatives built upon the pyrrolo[1,2-b]pyridazine-7-carbonitrile scaffold demonstrate potent IRAK4 inhibition. In a comparative patent analysis, compounds within this series achieve sub-100 nM IRAK4 IC50 values, whereas structurally distinct IRAK4 inhibitors based on alternative cores (e.g., imidazo[1,2-b]pyridazine) reported in the literature typically exhibit >500 nM IC50 in the same enzymatic assays [1]. This quantitative potency differential, coupled with the nitrile group's contribution to hinge-binding interactions [2], establishes a clear selection criterion for procurement in IRAK4-targeted research.
| Evidence Dimension | IRAK4 enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | <100 nM (representative pyrrolo[1,2-b]pyridazine-7-carbonitrile derivative) |
| Comparator Or Baseline | Imidazo[1,2-b]pyridazine-based IRAK4 inhibitor comparator (literature-reported): >500 nM |
| Quantified Difference | >5-fold greater potency |
| Conditions | Biochemical kinase assay; IRAK4 enzyme with ATP at Km concentration |
Why This Matters
This >5-fold potency advantage directly translates to lower compound consumption in screening cascades and reduced synthetic material requirements for follow-up studies, enhancing cost-efficiency in IRAK4-targeted drug discovery programs.
- [1] Gilead Sciences, Inc. JP Patent 7164705, 2022. View Source
- [2] Gilead Sciences, Inc. WO 2020/036830, 2020. View Source
